

Cochliomycin B: A Technical Guide to a Marine-Derived Fungal Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cochliomycin B*

Cat. No.: B15561740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochliomycin B is a marine-derived fungal secondary metabolite belonging to the resorcylic acid lactone (RAL) class of polyketides. Isolated from the gorgonian-associated fungus *Cochliobolus lunatus*, this compound, along with its congeners, has demonstrated significant biological activities, most notably potent antifouling properties. This technical guide provides a comprehensive overview of **Cochliomycin B**, including its discovery, chemical properties, biological activities with available quantitative data, detailed experimental protocols for its study, and insights into its biosynthetic pathway and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Introduction

Marine invertebrates, particularly sessile organisms like gorgonians, are prolific sources of novel bioactive secondary metabolites, often produced by their associated microorganisms. The fungal kingdom, in this context, represents a vast and relatively underexplored reservoir of chemical diversity. **Cochliomycin B** emerges from this rich ecological niche, identified from the fungus *Cochliobolus lunatus* (also known as *Curvularia lunata*) isolated from the gorgonian *Dichotella gemmacea*.^[1] As a member of the 14-membered resorcylic acid lactone family, **Cochliomycin B** is characterized by a macrolactone ring fused to a β -resorcylic acid moiety. A distinctive feature of **Cochliomycin B** is the presence of a rare natural acetonide group.^[1] This

class of compounds has garnered significant interest due to their diverse and potent biological activities. While the primary reported bioactivity for the cochliomycin family is antifouling, investigations into their antibacterial and cytotoxic potential have also been undertaken.[1]

Chemical Properties

- Systematic Name: (2E,5S,9R,10S,11E,14S)-10,18-dihydroxy-20-methoxy-7,7,14-trimethyl-6,8,15-trioxatricyclo[15.4.0.05,9]henicosa-1(17),2,11,18,20-pentaen-16-one[2]
- Molecular Formula: C₂₂H₂₈O₇[2]
- Molecular Weight: 404.5 g/mol [2]
- Class: Macrolide, 14-membered resorcylic acid lactone[1][2]

Biological Activity and Quantitative Data

Cochliomycin B and its analogues have been evaluated for several biological activities, with the most pronounced effect observed in antifouling assays. The following tables summarize the available quantitative data.

Table 1: Antifouling Activity of Cochliomycins and Related Resorcylic Acid Lactones

Compound	Test Organism	Activity	EC ₅₀ (μ g/mL)	LC ₅₀ (μ g/mL)	Reference
Cochliomycin A	Balanus amphitrite (larval settlement)	Potent Antifouling	1.2	>25	[3][4]
Cochliomycin G	Chlorella vulgaris	Potent Anti-algal	1.09	Not Reported	[5]
Cochliomycin G	Chaetoceros socialis	Potent Anti-algal	0.92	Not Reported	[5]
Cochliomycin G	Navicula exigua	Potent Anti-algal	0.61	Not Reported	[5]
LL-Z1640-2	Balanus amphitrite (larval settlement)	Potent Antifouling	1.82	>50	[6]

Table 2: Antibacterial and Cytotoxic Activities of **Cochliomycin B**

Activity	Test Organisms/Cell Lines	MIC (μ g/mL) / IC ₅₀ (μ M)	Reference
Antibacterial	Bacillus subtilis, Escherichia coli, Micrococcus sp., Staphylococcus aureus	Data reported as "examined" but specific values are not publicly available in the abstract.	[1]
Cytotoxic	HepG2 (human hepatoma cell line)	Data reported as "examined" but specific values are not publicly available in the abstract.	[1]

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and evaluation of **Cochliomycin B** and its congeners, as well as standard practices in the field.

Fungal Cultivation and Fermentation

- Fungal Strain: *Cochliobolus lunatus*, isolated from the gorgonian *Dichotella gemmacea*.
- Culture Medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.
- Fermentation: The fungus is cultured in liquid medium in Erlenmeyer flasks. The flasks are incubated under static conditions or on a rotary shaker at room temperature for a period of 2-4 weeks to allow for the production of secondary metabolites.

Isolation and Purification of Cochliomycin B

[Click to download full resolution via product page](#)

- Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:
 - Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
 - Sephadex LH-20 Chromatography: Fractions of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol to remove smaller impurities.
 - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g.,

methanol-water or acetonitrile-water) to yield pure **Cochliomycin B**.

Structure Elucidation

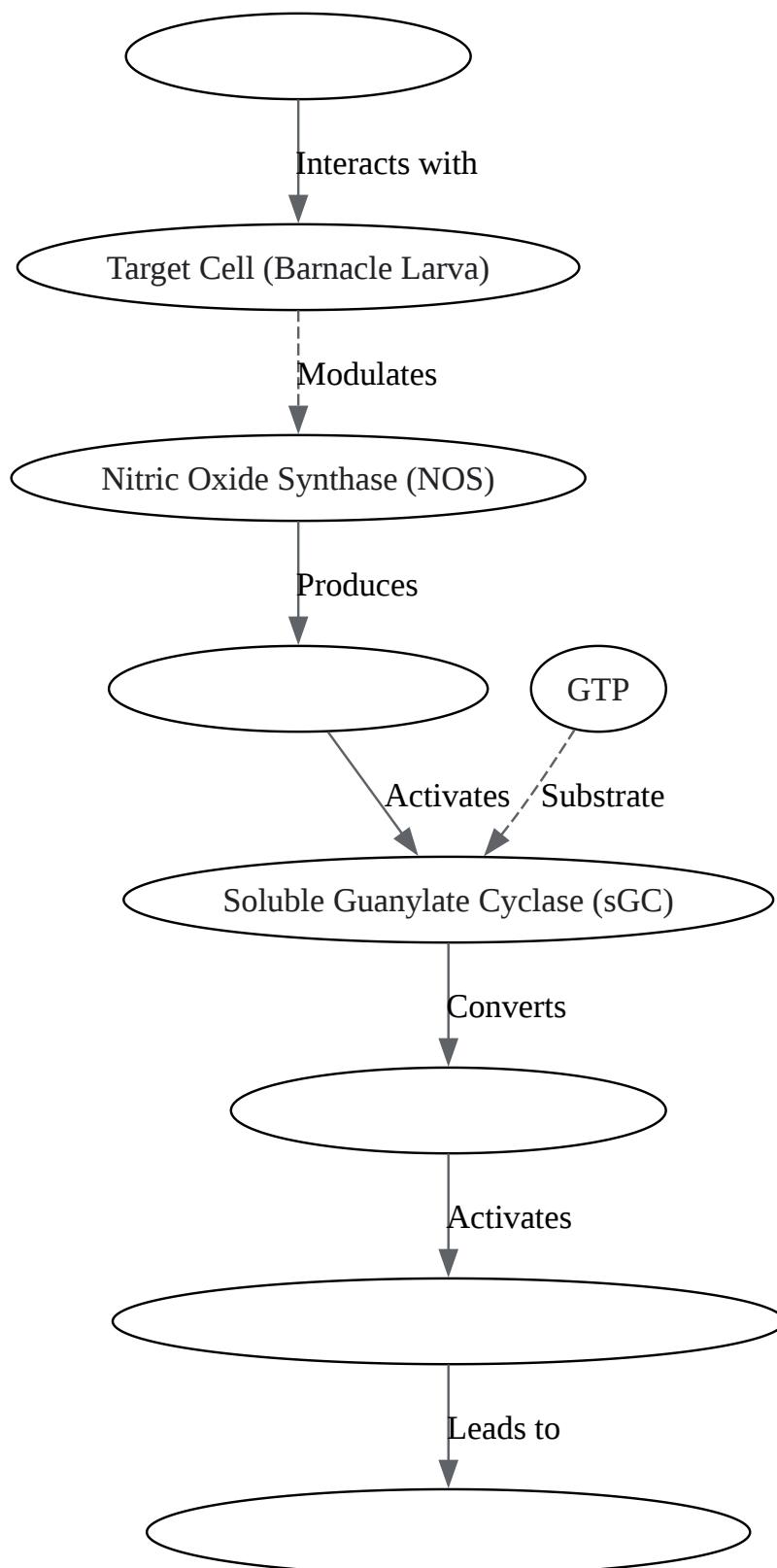
The chemical structure of **Cochliomycin B** is determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

Antifouling Bioassay (Barnacle Larval Settlement)

- Test Organism: Cyprid larvae of the barnacle *Balanus amphitrite*.
- Assay Procedure:
 - Polystyrene multi-well plates are conditioned with the test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted with filtered seawater to achieve a range of final concentrations.
 - A control group with only the solvent is included.
 - A known antifouling agent can be used as a positive control.
 - Cyprid larvae are added to each well.
 - The plates are incubated in the dark at a controlled temperature for a defined period (e.g., 24-48 hours).
 - The number of settled and metamorphosed larvae in each well is counted under a microscope.
 - The EC_{50} (median effective concentration to inhibit settlement) and LC_{50} (median lethal concentration) values are calculated.

Biosynthesis of Cochliomycin B


While the specific gene cluster for **Cochliomycin B** biosynthesis has not been fully characterized, its classification as a resorcylic acid lactone allows for the proposal of a putative biosynthetic pathway based on known RAL biosynthesis in fungi. This process involves the synergistic action of two Type I iterative polyketide synthases (iPKSs): a highly reducing iPKS (hrPKS) and a non-reducing iPKS (nrPKS).

[Click to download full resolution via product page](#)

- **Polyketide Chain Elongation:** The biosynthesis is initiated by a highly reducing iPKS (hrPKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a reduced polyketide chain.
- **Transfer and Aromatization:** The polyketide intermediate is transferred to a non-reducing iPKS (nrPKS), which catalyzes the final chain extensions and subsequent aromatization to form the characteristic β -resorcylic acid moiety.
- **Macrolactonization:** The nrPKS also facilitates the intramolecular cyclization to form the 14-membered macrolactone ring.
- **Post-PKS Modifications:** The resulting RAL scaffold undergoes a series of post-PKS tailoring reactions, including hydroxylations, methylations, and the formation of the acetonide group, catalyzed by enzymes such as cytochrome P450 monooxygenases and methyltransferases, to yield the final structure of **Cochliomycin B**.

Mechanism of Action

The precise molecular mechanism of action for **Cochliomycin B** has not been fully elucidated. However, studies on the structurally similar and co-isolated Cochliomycin A provide strong indications of its mode of action in antifouling. The antifouling activity of these resorcylic acid lactones is likely mediated through the disruption of key signaling pathways in marine invertebrate larvae.

[Click to download full resolution via product page](#)

Research on **Cochliomycin A** suggests that it affects the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, which is known to play a crucial role in the larval settlement of many marine invertebrates.^[6] It is hypothesized that **Cochliomycin B**, like its analogue, may modulate the activity of nitric oxide synthase (NOS) or soluble guanylate cyclase (sGC), leading to altered levels of the second messenger cGMP. This disruption interferes with the downstream signaling cascade that regulates the expression of genes and proteins necessary for larval attachment and metamorphosis, ultimately preventing biofouling.

Conclusion and Future Perspectives

Cochliomycin B represents a promising lead compound from a marine fungal source, particularly in the development of novel, environmentally benign antifouling agents. Its unique chemical structure and potent biological activity warrant further investigation. Future research should focus on several key areas:

- Total Synthesis: The development of a total synthesis route for **Cochliomycin B** would enable the production of larger quantities for extensive biological testing and the generation of structural analogues for structure-activity relationship (SAR) studies.
- Mechanism of Action Studies: In-depth molecular studies are needed to precisely identify the cellular targets of **Cochliomycin B** and fully elucidate its mechanism of action.
- Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster for cochliomycins in *Cochliobolus lunatus* would open up possibilities for biosynthetic engineering to produce novel derivatives.
- Expanded Bioactivity Screening: The antibacterial and cytotoxic potential of **Cochliomycin B** should be thoroughly investigated to explore its full therapeutic potential.

This technical guide provides a foundational understanding of **Cochliomycin B**, highlighting its significance and potential for future research and development in the fields of marine natural products and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potent antifouling resorcylic acid lactones from the gorgonian-derived fungus *Cochliobolus lunatus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure modification, antialgal, antiplasmodial, and toxic evaluations of a series of new marine-derived 14-membered resorcylic acid lactone derivatives [mlst.ouc.edu.cn]
- 4. Recent Advances of Bioactive Marine Natural Products in Drug Discovery [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. The Interpretation of the Role of a Polyketide Synthase CIPKS18 in the Pathogenicity of *Curvularia lunata* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cochliomycin B: A Technical Guide to a Marine-Derived Fungal Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561740#cochliomycin-b-fungal-secondary-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com